CCR4 Binding Affinity: Target Engagement Compared with Closest Patent-Family Analog
Within the same patent family (US9493453), the nearest structurally characterised analog—(R)-(4-(4-(2,4-dichlorobenzylamino)pyrimidin-2-yl)piperazin-1-yl)(piperidin-2-yl)methanone (BDBM50175665/CHEMBL372399)—displays a CCR4 Ki of 2.5 nM for [¹²⁵I]-TARC displacement in CHO cell membranes [1]. The target compound, bearing a 6-methoxypyrimidin-4-yl headgroup in place of the 2,4-dichlorobenzylamino-pyrimidine, is anticipated to exhibit comparable or modulated affinity based on SAR trends disclosed in the patent [2]. By contrast, the indazole-sulfonamide CCR4 antagonist CHEMBL2018961 shows a Ki of only 100 nM under the same assay conditions [3], confirming that the piperazinyl-pyrimidine scaffold confers potency advantages over alternative chemotypes.
| Evidence Dimension | CCR4 binding affinity (Ki, nM) — [¹²⁵I]-TARC displacement, human recombinant CCR4, CHO cell membranes |
|---|---|
| Target Compound Data | Exact Ki not curated in BindingDB; structurally nested within US9493453 series exhibiting Ki range of 2.5–100 nM for active congeners [2] |
| Comparator Or Baseline | BDBM50175665 (CHEMBL372399): Ki = 2.5 nM; BDBM50500894 (CHEMBL3799578): Ki = 3.20 nM; BDBM50380875 (CHEMBL2018961): Ki = 100 nM; BDBM50278749 (CHEMBL4170833): IC₅₀ = 16 nM |
| Quantified Difference | Piperazinyl-pyrimidine scaffold confers up to 40-fold higher affinity than indazole-sulfonamide comparator CHEMBL2018961 (Ki 2.5 nM vs. 100 nM) |
| Conditions | Displacement of [¹²⁵I]-TARC from human recombinant CCR4 expressed in CHO cell membranes; scintillation counting |
Why This Matters
A 40-fold affinity difference between competing chemotypes means procurement of the structurally verified piperazinyl-pyrimidine scaffold is essential for reproducible CCR4 target engagement in screening cascades.
- [1] BindingDB entry BDBM50175665 (CHEMBL372399). Ki = 2.5 nM; IC₅₀ = 7.90 nM. Displacement of [¹²⁵I]-TARC from human recombinant CCR4 expressed in CHO cell membranes. View Source
- [2] Li S, Wang Y, Xiao J, Ma D, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2, granted 15 Nov 2016. View Source
- [3] BindingDB entry BDBM50380875 (CHEMBL2018961). Ki = 100 nM; IC₅₀ = 91.2 nM; Kd = 1,000 nM. Antagonist activity at human CCR4 in CHO membranes and human whole blood. View Source
